molecular formula C14H21KN2O5 B2630374 Potassium 4'-(aminomethyl)-1-[(tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylate CAS No. 2490398-67-7

Potassium 4'-(aminomethyl)-1-[(tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylate

Cat. No.: B2630374
CAS No.: 2490398-67-7
M. Wt: 336.429
InChI Key: NWEAVUXOPGNRSZ-UHFFFAOYSA-M
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Description

Potassium 4’-(aminomethyl)-1-[(tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of functional groups, including an aminomethyl group, a tert-butoxycarbonyl (Boc) protecting group, and an oxaspiro structure. These features make it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4’-(aminomethyl)-1-[(tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding imines or nitriles.

    Reduction: Reduction reactions can target the oxaspiro structure, potentially opening the ring and forming linear or branched products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Imines, nitriles

    Reduction: Linear or branched alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Potassium 4’-(aminomethyl)-1-[(tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 4’-(aminomethyl)-1-[(tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 4’-(aminomethyl)-1-[(tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylate is unique due to its combination of a spirocyclic core, Boc protecting group, and aminomethyl functionality. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

potassium;1-(aminomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5.K/c1-11(2,3)20-10(19)16-7-14(8-16)13(9(17)18)4-12(5-13,6-15)21-14;/h4-8,15H2,1-3H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEAVUXOPGNRSZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3(CC(C3)(O2)CN)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21KN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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